molecular formula C21H16N4O4 B3205788 2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one CAS No. 1040658-06-7

2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one

Cat. No. B3205788
CAS RN: 1040658-06-7
M. Wt: 388.4 g/mol
InChI Key: AOEZJWPACBFPLG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxole, an oxadiazole, and a pyridazine ring. The benzo[d][1,3]dioxole group is a type of aromatic ether that is often found in various natural products and pharmaceuticals . The oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Pyridazine is a diazine with the nitrogen atoms in positions 1 and 2. It is isomeric with pyrimidine and pyrazine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific bonds between the atoms. Single-crystal X-ray diffraction studies are often used to determine the structure of such compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzo[d][1,3]dioxole group could potentially undergo electrophilic aromatic substitution or nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of aromatic rings and polar groups could affect its solubility, boiling point, and melting point .

Scientific Research Applications

COX Inhibition

This compound has been investigated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes play crucial roles in the biosynthesis of prostaglandins, which are involved in various biological responses, including inflammation, pain, and fever. Specifically, the compound has shown inhibitory activity against both COX1 and COX2 enzymes . Further research could explore its therapeutic applications in pain management, inflammation control, and related conditions.

Cytotoxicity Against Cancer Cells

The same compound was evaluated for its cytotoxic effects on cervical carcinoma cells (HeLa). It exhibited significant cytotoxic activity, with the most potent compound (3e) having a CC50 value of 219 µM. Interestingly, this cytotoxicity was tenfold higher than its IC50 values against COX1 and COX2 enzymes . Investigating its mechanism of action and potential as an anticancer agent could be valuable.

Antimicrobial Properties

While not explicitly mentioned for this compound, related benzodioxole derivatives have demonstrated antimicrobial activity . Exploring its effects against bacteria, fungi, or other pathogens could be an interesting avenue for research.

Anticancer Potential

The compound’s structure suggests potential anticancer properties due to the benzodioxole moiety. Researchers could investigate its effects on various cancer cell lines and explore its mechanism of action .

Fungicidal Activity

Although not directly studied for this compound, similar benzodioxole derivatives have exhibited fungicidal activity . Investigating its effects against specific fungal strains could provide valuable insights.

Novel Drug Development

Given its unique structure, this compound could serve as a starting point for designing novel drugs. Medicinal chemists might explore modifications to enhance its selectivity, potency, and pharmacokinetic properties.

properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c1-13-2-4-14(5-3-13)16-7-9-20(26)25(23-16)11-19-22-21(24-29-19)15-6-8-17-18(10-15)28-12-27-17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEZJWPACBFPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one

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